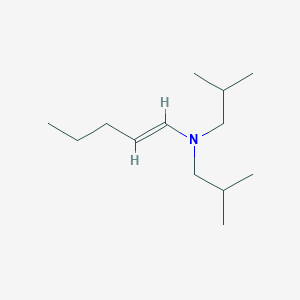

1-(N,N-Diisobutylamino)-1-pentene

Description

Historical Development and Theoretical Foundations of Enamine Reactivity

The synthetic utility of enamines was significantly advanced through the pioneering work of Gilbert Stork in the mid-20th century. libretexts.org His research demonstrated that enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, could act as nucleophilic intermediates, effectively serving as enolate equivalents. libretexts.org This discovery, now known as the Stork enamine alkylation, provided a milder alternative to traditional enolate chemistry for the formation of carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The theoretical basis for enamine reactivity lies in their ability to act as potent nucleophiles, a characteristic derived from the electron-donating nature of the nitrogen atom. masterorganicchemistry.com

Structural Classification and Isomerism within Enamine Systems

Enamines are broadly classified based on the substitution pattern of the nitrogen atom and the structure of the parent carbonyl compound. They are typically formed from secondary amines, as primary amines tend to favor the formation of the more stable imine tautomer. masterorganicchemistry.com

Isomerism is a key feature of enamine systems. This includes:

Enamine-Imine Tautomerism: Analogous to keto-enol tautomerism, an equilibrium can exist between the enamine and its corresponding imine form. For enamines derived from secondary amines, the enamine form is generally favored. masterorganicchemistry.com

E/Z Isomerism: The presence of the carbon-carbon double bond allows for the existence of geometric isomers (E and Z), depending on the substituents attached to the double bond.

Regioisomerism: In the case of unsymmetrical ketones, the reaction with a secondary amine can lead to the formation of two different regioisomeric enamines, the more substituted (thermodynamic) and the less substituted (kinetic) product.

Electronic Structure and Resonance Hybridization of Enamines

The reactivity of enamines is a direct consequence of their electronic structure. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the carbon-carbon double bond. This is represented by the following resonance structures:

This resonance hybridization results in an increased electron density at the α-carbon (the carbon atom adjacent to the double bond and not attached to the nitrogen), rendering it nucleophilic. masterorganicchemistry.com This nucleophilicity is central to the synthetic applications of enamines.

Significance of the Enamine Functional Group in Modern Organic Synthesis

Enamines are highly valuable intermediates in modern organic synthesis due to their predictable reactivity and the mild conditions under which they can be employed. wikipedia.orglibretexts.org Their significance is highlighted by their application in a variety of important reactions:

Alkylation: As demonstrated by Stork, enamines readily undergo alkylation at the α-carbon upon treatment with alkyl halides. masterorganicchemistry.com

Acylation: Reaction with acyl halides or anhydrides leads to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate. libretexts.org

Michael Addition: Enamines can act as nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Organocatalysis: In recent years, the in situ formation of enamines from chiral secondary amines and carbonyl compounds has become a cornerstone of asymmetric organocatalysis, enabling the enantioselective synthesis of a wide range of molecules.

The use of enamines offers several advantages over traditional enolate chemistry, including milder reaction conditions and a reduction in side reactions such as self-condensation. libretexts.org

Specific Context of 1-(N,N-Diisobutylamino)-1-pentene as a Model Enamine Substrate

This compound serves as an excellent model for understanding the fundamental principles of enamine chemistry. It is derived from the condensation of a straight-chain aldehyde, pentanal, and a sterically hindered secondary amine, diisobutylamine (B89472).

The structure of this compound, with its defined substitution pattern, allows for the focused study of enamine reactivity without the complications of regioisomerism that can arise from ketones. The bulky isobutyl groups on the nitrogen atom can influence the stereochemical outcome of its reactions. While specific research data on this particular compound is not extensively documented in publicly available literature, its behavior can be predicted based on the well-established principles of enamine chemistry. It is expected to undergo typical enamine reactions such as alkylation and hydrolysis under appropriate conditions.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₂₇N |

| Molecular Weight | 197.37 g/mol |

| CAS Number | 42298-81-7 |

| Boiling Point | 97-100 °C at 5 mmHg |

| Synonyms | N,N-bis(2-methylpropyl)pent-1-en-1-amine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

(E)-N,N-bis(2-methylpropyl)pent-1-en-1-amine |

InChI |

InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+ |

InChI Key |

IQQMZRVXHDWDGE-CMDGGOBGSA-N |

Isomeric SMILES |

CCC/C=C/N(CC(C)C)CC(C)C |

Canonical SMILES |

CCCC=CN(CC(C)C)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 N,n Diisobutylamino 1 Pentene and Analogs

Foundational Principles of Enamine Formation

Enamines are nitrogen analogs of enols and are typically formed from the reaction of a secondary amine with an aldehyde or a ketone that possesses an α-hydrogen. wikipedia.org These compounds are valuable intermediates in organic synthesis due to their nucleophilic character at the α-carbon. makingmolecules.commasterorganicchemistry.com

Nucleophilic Addition of Secondary Amines to Carbonyl Compounds

The formation of an enamine commences with the nucleophilic addition of a secondary amine to the carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org This initial step is a classic example of nucleophilic addition to a polarized C=O bond. The reaction between a secondary amine, such as diisobutylamine (B89472), and a carbonyl compound like pentanal leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgucalgary.ca Unlike primary amines which proceed to form imines, secondary amines lack the second proton on the nitrogen necessary for the final deprotonation step to yield an imine. makingmolecules.com

Detailed Mechanistic Pathway of Enamine Generation: Protonation, Addition, Dehydration, Proton Transfer

The mechanism of enamine formation is a multi-step process that can be summarized as follows:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. ucalgary.ca

Nucleophilic Addition: The secondary amine attacks the activated carbonyl carbon, forming a new carbon-nitrogen bond and resulting in a tetrahedral intermediate. libretexts.orgucalgary.ca

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Dehydration: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, leading to the formation of a positively charged iminium ion. libretexts.org

Proton Transfer (Deprotonation): A base (often another amine molecule or the solvent) removes a proton from the α-carbon (the carbon adjacent to the original carbonyl carbon), resulting in the formation of the carbon-carbon double bond of the enamine and regeneration of the acid catalyst. libretexts.orglibretexts.org

Role of Acid Catalysis and Dehydrating Agents in Promoting Enamine Synthesis

Acid catalysis is crucial for accelerating enamine formation. masterorganicchemistry.comlibretexts.org It activates the carbonyl group for nucleophilic attack and facilitates the dehydration step by converting the hydroxyl group into a better leaving group. libretexts.orgucalgary.ca The reaction rate is highly dependent on the pH of the medium. libretexts.org A weakly acidic environment (around pH 4-5) is often optimal, as a high acid concentration would protonate the amine nucleophile, rendering it non-reactive, while a low acid concentration would not sufficiently catalyze the dehydration step. libretexts.orgjove.com

To drive the reversible reaction towards the formation of the enamine, the removal of water is essential. masterorganicchemistry.com This is often achieved through azeotropic distillation or by using dehydrating agents such as molecular sieves or anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or potassium carbonate (K₂CO₃). wikipedia.orgrsc.org While acids can accelerate the reaction, their use is not always necessary, especially with highly nucleophilic amines like pyrrolidine. wikipedia.org In some cases, the use of strong acids may even destabilize the resulting enamine. rsc.org

Synthesis of Key Precursors: 1-Pentene (B89616) and Diisobutylamine

The synthesis of 1-(N,N-diisobutylamino)-1-pentene requires the availability of its precursors, 1-pentene and diisobutylamine.

Contemporary Methods for the Synthesis of 1-Pentene

1-Pentene is a valuable alkene in the chemical industry. One of the primary methods for its synthesis is the selective hydrogenation of corresponding alkynes.

The selective hydrogenation of 1-pentyne (B49018) to 1-pentene is a common and effective method for its production. researchgate.net This process involves the use of a catalyst to control the addition of hydrogen, preventing the further reduction of the alkene to the alkane (pentane).

Catalysts such as palladium supported on various materials (e.g., Al₂O₃, CaCO₃) are frequently employed. researchgate.netgoogle.com Bimetallic catalysts, for instance, those containing palladium and nickel, have also been investigated for their catalytic performance in this selective hydrogenation. researchgate.net The choice of catalyst and support can significantly influence the activity and, more importantly, the selectivity towards 1-pentene. researchgate.net Research has shown that catalysts like silver supported on γ-Al₂O₃ can also be active and highly selective for this transformation. researchgate.net The reaction conditions, including temperature, pressure, and the molar ratio of hydrogen to the alkyne, are carefully controlled to maximize the yield of 1-pentene. google.com For instance, a method using a Pd/Al₂O₃ catalyst operates at temperatures of 30-90°C and pressures of 10-20 bar. google.com Another approach describes the partial hydrogenation of 1-pentyne using a palladium catalyst in methanol (B129727) at atmospheric pressure. chemicalbook.com

| Catalyst System | Support | Key Findings |

| Pd-Ni Bimetallic | γ-Al₂O₃, γ-Al₂O₃–Mg, CaCO₃, RX3 | Investigated the effect of impregnation order and support on catalytic performance for selective hydrogenation of 1-pentyne. researchgate.net |

| Ag Nanoparticles | γ-Al₂O₃, γ-Al₂O₃–Mg, CaCO₃, RX3 | Active and highly selective (≥85%) for the formation of 1-pentene. researchgate.net |

| Pd/Al₂O₃ | Al₂O₃ | Used for selective hydrogenation of piperylene to 1-pentene and 2-pentene. google.com |

| Functionalized SBA-15/metformin/palladium | SBA-15 | Achieved 96% yield of the corresponding alkene from alkyne hydrogenation. chemicalbook.com |

Synthesis of Diisobutylamine

Diisobutylamine is a secondary amine with the formula ((CH₃)₂CHCH₂)₂NH. wikipedia.orgnih.gov It can be synthesized through the reaction of isobutanol and ammonia (B1221849) in the presence of hydrogen over a catalyst. patsnap.com A common industrial method involves passing ammonia and butanol over a dehydration catalyst at elevated temperature and pressure. chemicalbook.com Another route utilizes a dehydrogenation catalyst with ammonia, butanol, and hydrogen. chemicalbook.com A specific patented method describes the ammonification of isobutanol in the presence of hydrogen using a cobalt-based catalyst in a fixed-bed reactor, followed by distillation to obtain diisobutylamine. patsnap.com

| Reactants | Catalyst | Reaction Conditions | Product |

| Isobutanol, Ammonia, Hydrogen | Co catalyst on Alumina carrier | 100-250 °C, 0.5-3 MPa | Diisobutylamine patsnap.com |

| Ammonia, Butanol | Dehydration catalyst | High temperature and pressure | Diisobutylamine chemicalbook.com |

| Ammonia, Butanol, Hydrogen | Dehydrogenation catalyst | - | Diisobutylamine chemicalbook.com |

Established Synthetic Routes to Diisobutylamine

Diisobutylamine is a secondary amine that serves as the nitrogen source in the synthesis of this compound. sigmaaldrich.comnih.gov Its industrial production is typically achieved through the reaction of isobutanol with ammonia at high temperatures and pressures over a dehydration catalyst. chemicalbook.compatsnap.com An alternative method involves passing a mixture of ammonia, isobutanol, and hydrogen over a dehydrogenation catalyst. chemicalbook.com

A patented method describes the synthesis of diisobutylamine via the ammonification of isobutanol in the presence of hydrogen and a cobalt-based catalyst in a fixed-bed reactor. patsnap.com This process is reported to have high selectivity for diisobutylamine, a high yield, and is considered cost-effective and environmentally friendly. patsnap.com The reaction is typically carried out at a pressure of 0.5-3 MPa and a temperature of 100-250 °C. patsnap.com

Direct Synthesis Strategies for this compound

The direct synthesis of this compound is most commonly achieved through the condensation of an appropriate carbonyl compound with diisobutylamine. This reaction, a classic method for enamine formation, can be optimized to improve yield and selectivity, and can even be performed under solvent-free conditions. mychemblog.comlibretexts.org

Conventional Condensation of 1-Pentanal or its Equivalents with Diisobutylamine

The Stork enamine synthesis provides a foundational method for the formation of enamines from aldehydes or ketones and secondary amines. mychemblog.com In the context of this compound, this would involve the reaction of 1-pentanal with diisobutylamine. The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the enamine. youtube.com To drive the equilibrium towards the enamine product, the water formed during the reaction is typically removed, often by azeotropic distillation with a solvent like benzene (B151609) or toluene. sciforum.net

The general mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of a water molecule. youtube.com The resulting enamine possesses a nucleophilic α-carbon due to the delocalization of the nitrogen lone pair into the double bond. libretexts.org

Optimization of Reaction Parameters for Improved Yield and Selectivity

The yield and selectivity of enamine synthesis can be significantly influenced by various reaction parameters, including the choice of catalyst, solvent, and temperature. researchgate.netacs.org For instance, the use of a Lewis acid catalyst can accelerate the reaction. sciforum.net In some cases, simply adjusting the ratio of reactants can have a profound effect on the outcome. acs.org

The following table summarizes the optimization of reaction conditions for a generic enamine synthesis, which can be extrapolated to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Enamine Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Benzene | 80 | 12 | 45 |

| 2 | p-TsOH | Toluene | 110 | 6 | 75 |

| 3 | LiClO4 | Solvent-free | 70 (Microwave) | 0.25 | 85 |

| 4 | Fe(OTf)3 | Solvent-free | Ambient | 0.5 | 92 |

This table is a generalized representation based on literature and not specific to this compound.

As indicated in the table, the use of catalysts like p-toluenesulfonic acid (p-TsOH), lithium perchlorate (B79767) (LiClO4), or iron(III) triflate (Fe(OTf)3) can lead to significant improvements in yield and reductions in reaction time. sciforum.netresearchgate.net

Development of Solvent-Free Enamine Synthesis Protocols

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, leading to the exploration of solvent-free reaction conditions. researchgate.netorganic-chemistry.orgthieme-connect.com Solvent-free enamine synthesis offers several advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. researchgate.netorganic-chemistry.org

One approach involves the use of microwave irradiation in the presence of a catalyst like lithium perchlorate, which can also act as a dehydrating agent. sciforum.net This method has been shown to be efficient for the synthesis of various enamines, providing good to high isolated yields in short reaction times. sciforum.net

Another innovative solvent-free technique utilizes a planetary ball mill. organic-chemistry.orgthieme-connect.com This mechanochemical approach can achieve quantitative conversion of reactants to enamines within minutes, without the need for catalysts or bases. organic-chemistry.orgthieme-connect.com The mechanical energy provided by the ball mill facilitates the reaction, offering a green and highly efficient alternative to traditional solvent-based methods. organic-chemistry.org

Application of Lewis Acid Catalysis in Enamine Formation (e.g., LiClO₄)

The formation of enamines from ketones or aldehydes and secondary amines is a condensation reaction that requires the removal of water to drive the equilibrium toward the product. While traditional methods often rely on azeotropic distillation, the use of a Lewis acid catalyst offers a milder and more efficient alternative. Lithium perchlorate (LiClO₄) has been effectively employed as a Lewis acid catalyst for this transformation, particularly under solvent-free conditions, often accelerated by microwave irradiation. sciforum.net

The role of LiClO₄ is twofold. Firstly, it acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde or ketone. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the secondary amine. Secondly, LiClO₄ also serves as a dehydrating agent, sequestering the water molecule produced during the reaction and preventing the reverse reaction (hydrolysis) from occurring. sciforum.net This dual functionality makes it a highly effective promoter of enamine synthesis.

The general procedure involves mixing a ketone or aldehyde with a secondary amine in the presence of a catalytic amount of LiClO₄. The reaction rate is influenced by steric factors, with cyclic ketones and less-hindered secondary amines generally reacting faster. sciforum.net The use of solvent-free conditions and microwave irradiation can significantly reduce reaction times and simplify the work-up procedure, which typically involves direct filtration to remove the catalyst followed by distillation to purify the enamine product. sciforum.net Research has demonstrated good to high isolated yields (60-85%) for a variety of enamines synthesized using this method. sciforum.net

| Carbonyl Compound | Amine | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Pyrrolidine | LiClO₄ | Solvent-free, Microwave | 85 | sciforum.net |

| Cyclohexanone | Morpholine | LiClO₄ | Solvent-free, Microwave | 82 | sciforum.net |

| Cyclopentanone | Pyrrolidine | LiClO₄ | Solvent-free, Microwave | 80 | sciforum.net |

| Acetophenone | Morpholine | LiClO₄ | Solvent-free, Microwave | 60 | sciforum.net |

Advanced and Stereoselective Enamine Synthesis

The carbon-carbon double bond of an enamine can exist as E/Z isomers, and the incorporation of chiral elements into the synthesis allows for the creation of stereochemically defined products. Advanced synthetic strategies focus on controlling this stereochemistry through asymmetric and diastereoselective methods.

Asymmetric Approaches in Enamine Synthesis using Chiral Auxiliaries or Catalysts

Asymmetric synthesis aims to produce a chiral molecule in an enantiomerically enriched or pure form. In the context of enamines, this is typically achieved by using either a chiral auxiliary or a chiral catalyst.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In enamine synthesis, the auxiliary is usually part of the amine component. Well-known examples include oxazolidinones (developed by David A. Evans) and camphorsultam (Oppolzer's sultam). wikipedia.orgresearchgate.net An achiral ketone can be reacted with a chiral amine bearing an auxiliary. The resulting chiral enamine can then undergo reactions such as alkylation or aldol (B89426) additions, where the bulky, stereochemically defined auxiliary blocks one face of the enamine, forcing the electrophile to attack from the opposite face with high diastereoselectivity. researchgate.net After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. wikipedia.org

A chiral catalyst , on the other hand, is a chiral substance that accelerates a chemical reaction without being consumed and influences the stereochemical outcome. The field of organocatalysis, which uses small organic molecules as catalysts, has provided powerful tools for asymmetric synthesis involving enamines. makingmolecules.com Chiral secondary amines, such as the amino acid L-proline, can catalyze reactions between carbonyl compounds. The reaction proceeds through the formation of a chiral enamine intermediate in situ. makingmolecules.comwordpress.com This transient enamine then reacts with an electrophile, and the chirality of the amine catalyst directs the formation of one enantiomer of the product over the other. This approach has been successfully applied to a multitude of transformations, including aldol and Michael reactions. makingmolecules.com

| Approach | Chiral Reagent Example | Role | Typical Application | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Temporarily attached to substrate to direct stereoselection. | Asymmetric alkylations and aldol reactions of the resulting chiral enamine. | wikipedia.orgresearchgate.net |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Provides high diastereoselectivity in reactions like Michael additions. | Asymmetric synthesis of complex molecules like Manzacidin B. | wikipedia.org |

| Chiral Catalyst | L-Proline | Forms a transient chiral enamine intermediate to catalyze the reaction. | Enantioselective aldol and Michael reactions. | makingmolecules.comwordpress.com |

| Chiral Catalyst | Chiral Ferrocenyl Amino Alcohols | Catalyzes the enantioselective addition of organozinc reagents to aldehydes. | Synthesis of chiral secondary alcohols. | acs.org |

Diastereoselective Control in Enamine Formation from Chiral Substrates

Diastereoselective synthesis focuses on forming a specific diastereomer of a product that has multiple stereocenters. When forming an enamine from a chiral substrate (either the carbonyl compound or the amine), the existing stereocenter(s) can influence the geometry (E/Z) of the newly formed double bond.

One prominent strategy involves the use of N-sulfinylamines, such as Ellman's tert-butanesulfinamide, as chiral auxiliaries on the amine. osi.lv The condensation of an enantiopure N-tert-butanesulfinylamine with a ketone or aldehyde generates a chiral N-sulfinylimine (a related functional group), which can then be used in diastereoselective additions to create new stereocenters with high control. The sulfinyl group effectively directs the approach of incoming reagents. This methodology is a cornerstone for the asymmetric synthesis of chiral amines with multiple stereogenic centers. osi.lv

Another approach involves the stereoselective addition of chiral lithium amides to precursors like enol ethers. For instance, the addition of N-lithiated chiral amines to trifluoromethyl (Z)-enol ethers has been shown to produce the corresponding (Z)-enamines with good yields and high stereoselectivity. rsc.org In this case, the chirality of the amine dictates the facial selectivity of the addition, leading to a diastereomerically enriched enamine product. The control arises from the sterically demanding and stereochemically defined nature of the chiral amine, which favors a specific transition state geometry during the C-N bond formation.

| Chiral Substrate Type | Methodology | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Chiral Amine (with auxiliary) | Condensation with carbonyl using Ellman's tert-butanesulfinamide. | The chiral sulfinyl group directs subsequent nucleophilic additions. | High diastereoselectivity in the synthesis of amines with multiple stereocenters. | osi.lv |

| Chiral Amine | Addition of N-lithiated chiral amines to enol ethers. | The inherent chirality of the amine controls the stereochemistry of the addition. | Stereoselective formation of a specific enamine isomer (e.g., Z-enamine). | rsc.org |

Reactivity and Mechanistic Investigations of 1 N,n Diisobutylamino 1 Pentene

Nucleophilic Reactivity of the Enamine Double Bond

Enamines, the nitrogen analogs of enols, are potent nucleophiles. wikipedia.org The nitrogen atom's lone pair of electrons delocalizes into the double bond, increasing its electron density and making the α-carbon particularly susceptible to attack by electrophiles. makingmolecules.commasterorganicchemistry.com This enhanced nucleophilicity, greater than that of enols or silyl (B83357) enol ethers, is attributed to nitrogen's lower electronegativity compared to oxygen, which facilitates more effective electron donation. makingmolecules.com Consequently, enamines like 1-(N,N-diisobutylamino)-1-pentene readily react with a variety of electrophiles without the need for strong acid or base activation, offering a high degree of selectivity and minimizing side reactions. wikipedia.org

The general mechanism involves the movement of the nitrogen's lone pair to form an iminium cation, while the electron-rich double bond attacks the electrophile. makingmolecules.com This reactivity positions enamines as valuable intermediates in organic synthesis, bridging the reactivity gap between neutral enols and charged enolates. makingmolecules.com

Electrophilic Reaction Pathways at the α-Carbon

The nucleophilic nature of the α-carbon in this compound allows for a range of electrophilic reactions, leading to the formation of new carbon-carbon bonds. These reactions are central to the synthetic applications of enamines.

Enamines undergo alkylation when treated with alkyl halides. makingmolecules.com This reaction, often referred to as the Stork enamine alkylation, is a powerful method for the α-alkylation of aldehydes and ketones. wikipedia.orgmychemblog.com The enamine attacks the alkyl halide in an SN2 fashion, forming an intermediate iminium salt. libretexts.orgyoutube.com Subsequent hydrolysis of this iminium salt regenerates the carbonyl group, yielding an α-alkylated ketone or aldehyde. libretexts.org This process provides a selective method for monoalkylation, which can be challenging to achieve with direct enolate alkylation due to issues with overreaction. libretexts.orgwikipedia.org

The reaction is most effective with reactive alkyl halides such as primary, allylic, and benzylic halides. mychemblog.comyoutube.com Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions. mychemblog.com

Table 1: Examples of Electrophiles Used in Enamine Alkylation

| Electrophile Type | Example | Product Type after Hydrolysis |

| Primary Alkyl Halide | Methyl Iodide | α-Methylated Ketone/Aldehyde |

| Allyl Halide | Allyl Bromide | α-Allylated Ketone/Aldehyde |

| Benzyl Halide | Benzyl Bromide | α-Benzylated Ketone/Aldehyde |

The reaction of unsymmetrical ketones with secondary amines can lead to the formation of regioisomeric enamines. Generally, the less substituted, and therefore thermodynamically favored, enamine is formed. makingmolecules.com This preference is often attributed to the minimization of steric interactions. makingmolecules.com Consequently, alkylation typically occurs at the less substituted α-carbon, providing a high degree of regiochemical control. makingmolecules.comyoutube.com

Studies on extended enolates derived from enamines of β-keto esters have demonstrated exclusive alkylation at the α-position. rsc.orgrsc.org This regioselectivity is a significant advantage in complex molecule synthesis.

The alkylation of enamines can proceed with stereoselectivity. The electrophile can approach the enamine double bond from two different faces, potentially leading to the formation of stereoisomers. youtube.com The stereochemical outcome is influenced by the steric environment of the enamine. For instance, in the alkylation of an enamine derived from 4-tert-butylcyclohexanone, the electrophile preferentially attacks from the less hindered face, leading to the major formation of the trans product. youtube.com

Furthermore, the use of chiral secondary amines can induce enantioselectivity in the alkylation process. acs.org Chiral enamines can direct the approach of the electrophile, leading to the formation of a specific enantiomer. acs.orgnih.gov This has been demonstrated in photochemical α-alkylation of aldehydes, where the chiral enamine provides effective stereochemical control. acs.orgnih.gov Diastereoselective α-alkylation has also been achieved with metallo enamines derived from N-C axially chiral derivatives. thieme-connect.com

Enamines are effective nucleophiles for conjugate addition, also known as the Michael addition, to α,β-unsaturated carbonyl compounds and other Michael acceptors. makingmolecules.commasterorganicchemistry.commasterorganicchemistry.com As soft nucleophiles, enamines preferentially attack the soft β-position of the α,β-unsaturated system. makingmolecules.com This 1,4-addition leads to the formation of a new carbon-carbon bond and, after hydrolysis of the resulting iminium ion, yields a 1,5-dicarbonyl compound. makingmolecules.comyoutube.com

The mechanism involves the nucleophilic attack of the enamine's α-carbon on the β-carbon of the Michael acceptor. makingmolecules.com Even if a 1,2-addition to the carbonyl group occurs, it is typically reversible, allowing the thermodynamically favored 1,4-adduct to be the major product. makingmolecules.com The use of co-catalysts, such as hydrogen bond donors, can enhance the electrophilicity of the α,β-unsaturated ester and promote the desired conjugate addition. nsf.gov

Enamines can be acylated by reacting with acyl halides. wikipedia.orgyoutube.com This reaction is analogous to enamine alkylation and provides a route to the synthesis of 1,3-dicarbonyl compounds after hydrolysis of the initially formed acylated imine. wikipedia.orglibretexts.org To achieve complete conversion, it is often necessary to use two equivalents of the enamine or an auxiliary base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. youtube.com The resulting enaminone is more stable towards hydrolysis than the starting enamine. youtube.com

This acylation method is a valuable tool for constructing complex carbonyl-containing molecules.

Reactions with Iminium and N-Acyliminium Intermediates

Enamines, such as this compound, are known to react with electrophilic iminium and N-acyliminium ions. These reactions are synthetically valuable for the formation of new carbon-carbon and carbon-heteroatom bonds. N-acyliminium ions, in particular, are potent electrophiles that readily react with weak nucleophiles. researchgate.net Their reactivity has been harnessed in the construction of a wide array of molecular frameworks, from simple bicyclic structures to intricate polycyclic systems and natural product analogs. researchgate.net

The reaction typically proceeds via a nucleophilic attack of the enamine's α-carbon on the electrophilic carbon of the iminium or N-acyliminium species. This process can be a key step in cascade reactions, leading to the formation of complex heterocyclic structures. researchgate.net For instance, N-acyliminium ions can be generated in situ from the condensation of an aldehyde with an amide, followed by acid-catalyzed dehydration. researchgate.netescholarship.org The subsequent reaction with an enamine provides a direct route to functionalized amine derivatives. The versatility of this chemistry is further highlighted by its application in solid-phase synthesis, enabling the creation of diverse heterocyclic compound libraries. researchgate.net

Cycloaddition Chemistry Involving Enamines

Enamines are valuable components in cycloaddition reactions, serving as electron-rich dienes or dienophiles. Their reactivity in these pericyclic reactions provides a powerful tool for the synthesis of cyclic and heterocyclic systems.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.com Enamines can function as the diene component, reacting with electron-deficient dienophiles. The electron-donating nature of the diisobutylamino group in this compound increases the energy of the highest occupied molecular orbital (HOMO), facilitating the reaction with dienophiles possessing low-lying lowest unoccupied molecular orbitals (LUMO). This reaction is a concerted process where bond formation and breaking occur in a single step. youtube.com The stereochemistry of the resulting cyclohexene (B86901) derivative is well-defined, making this a highly useful transformation in organic synthesis. For example, the reaction of an enamine with a dienophile like N-phenylmaleimide can be promoted by Lewis acids to yield the corresponding adducts. mdpi.com

[4+2] Cycloadditions and Heteroaromatic Systems

Enamines also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. These reactions are crucial for the synthesis of six-membered heterocyclic rings containing atoms like nitrogen or oxygen. mdpi.com For instance, enamines can react with α,β-unsaturated carbonyl compounds or imines to form dihydropyrans or piperidines, respectively. The regioselectivity of these reactions is often controlled by the electronic properties of the substituents on both the enamine and the dienophile. mdpi.comnih.gov In some cases, these reactions can proceed through a stepwise, zwitterionic mechanism rather than a concerted one, particularly when there is a significant charge polarization in the reactants. mdpi.com

Hydrolytic Cleavage and Regeneration of Carbonyl Compounds

A key synthetic application of enamines is their role as protected forms of carbonyl compounds. The enamine can be readily hydrolyzed back to the parent carbonyl compound, typically a ketone or an aldehyde, and the secondary amine from which it was formed. nih.gov This process is fundamental to the use of enamines in alkylation and acylation reactions, where the enamine serves as a nucleophilic equivalent of an enolate.

The cleavage is generally achieved by treatment with aqueous acid. The mechanism involves protonation of the enamine at the β-carbon, followed by the attack of water on the resulting iminium ion. The subsequent collapse of the tetrahedral intermediate liberates the carbonyl compound and the secondary amine. A variety of methods have been developed for this transformation, including oxidative and reductive procedures, to ensure compatibility with a wide range of functional groups within the molecule. nih.govresearchgate.netscielo.brnih.govresearchgate.net

| Reagent/Condition | Description | Reference |

| Aqueous Acid | Standard method for hydrolytic cleavage. | nih.gov |

| N-Bromophthalimide (NBPI) under microwave irradiation | An oxidative method for deoximation that is rapid and selective. scielo.br | scielo.br |

| Photosensitized Electron Transfer | A method for the deprotection of oximes, which are related to enamines, to their corresponding carbonyls. nih.gov | nih.gov |

Exploitation of Allylic Enamine Character in Organometallic Chemistry

The allylic nature of certain enamines can be exploited in organometallic chemistry to generate synthetically useful intermediates.

Generation and Reactivity of Allylic Carbanions from Enamines

Enamines derived from α,β-unsaturated aldehydes or ketones possess an allylic proton that can be removed by a strong base, such as an organolithium reagent, to form a resonance-stabilized allylic carbanion. chemistry-chemists.com These carbanions are powerful nucleophiles and can react with a variety of electrophiles. The presence of the nitrogen atom influences the regioselectivity of the deprotonation and subsequent reactions. The use of additives like potassium t-butoxide can enhance the basicity of the organolithium reagent and facilitate the metalation. chemistry-chemists.com The resulting allylic anions are versatile intermediates in organic synthesis, allowing for the formation of new carbon-carbon bonds at either the α or γ position relative to the nitrogen atom. chemistry-chemists.comtandfonline.com

Rearrangement Reactions (e.g., Still-Wittig) and their Relevance

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features as an enamine suggest potential participation in various rearrangement reactions, including analogs of the Still-Wittig rearrangement. Enamines are known to be versatile intermediates in organic synthesis, capable of undergoing sigmatropic rearrangements and related transformations.

The Still-Wittig rearrangement is a modification of the libretexts.orgrsc.org-Wittig rearrangement, a powerful carbon-carbon bond-forming reaction. organic-chemistry.org The key feature of the Still-Wittig protocol is the use of an α-stannyl ether, which upon transmetallation with an organolithium reagent, generates a lithium alkoxide intermediate that readily undergoes a libretexts.orgrsc.org-sigmatropic shift. organic-chemistry.orgorganic-chemistry.org This method allows for the regioselective formation of carbanions at low temperatures, which is crucial to favor the libretexts.orgrsc.org-rearrangement over the competing libretexts.orgrsc.org-rearrangement. organic-chemistry.org

For a nitrogen analog like this compound to undergo a similar transformation, an analogous "aza-Still-Wittig" rearrangement could be envisioned. This would likely involve a substrate where a tin moiety is positioned to facilitate the formation of a key nitrogen-stabilized carbanion.

Mechanistic Considerations for a Potential Aza-Still-Wittig Rearrangement:

The general mechanism of the Wittig rearrangement involves the deprotonation of an ether at a carbon adjacent to the oxygen, followed by a rearrangement. wikipedia.org In the context of an enamine like this compound, the nitrogen atom's lone pair influences the molecule's electronic properties, making the β-carbon nucleophilic. wikipedia.org For a rearrangement to occur, a carbanion would need to be generated, likely at a position allylic to the enamine double bond or at a carbon attached to the nitrogen atom.

A hypothetical aza-Still-Wittig precursor for this compound could involve an N-allyl group bearing a trialkylstannyl substituent. Transmetallation with a strong base like n-butyllithium would generate an organolithium species, which could then undergo a libretexts.orgrsc.org-sigmatropic rearrangement.

General Steps for a Hypothetical Aza- libretexts.orgrsc.org-Wittig Rearrangement:

Precursor Synthesis: An N-allyl, N-pentenyl diisobutylammonium salt with a stannyl (B1234572) group on the allyl moiety would be a potential starting material.

Transmetallation: Treatment with an organolithium reagent would lead to a tin-lithium exchange, generating a key lithiated intermediate.

libretexts.orgrsc.org-Sigmatropic Rearrangement: This intermediate would then undergo a concerted pericyclic reaction, leading to the formation of a new carbon-carbon bond and a rearranged homoallylic amine.

It is important to note that the reactivity would be highly dependent on the specific substrate and reaction conditions. The steric bulk of the diisobutyl groups on the nitrogen atom of this compound could significantly influence the feasibility and stereochemical outcome of such a rearrangement.

Other Relevant Rearrangement Reactions:

Enamines and their derivatives are known to participate in other types of sigmatropic rearrangements. For instance, N-(acyloxy)enamides have been shown to undergo a reagent-controlled regiodivergent rsc.orgrsc.org-sigmatropic rearrangement. rsc.org Additionally, allyl(pentadienyl)ammonium ylides can rearrange to enamines via a concerted makingmolecules.comwikipedia.org sigmatropic rearrangement. rsc.org The reaction of N-tert-butanesulfinyl enamines to produce enantioenriched α-hydroxy ketone derivatives proceeds through a stereoselective libretexts.orgrsc.org-rearrangement. nih.gov These examples highlight the diverse reactivity of the enamine functional group in pericyclic reactions.

While direct experimental data for this compound in Still-Wittig or other named rearrangement reactions is scarce, its structure suggests it could be a candidate for such transformations, offering potential avenues for the synthesis of complex nitrogen-containing molecules.

Spectroscopic and Analytical Techniques for Enamine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(N,N-Diisobutylamino)-1-pentene, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, while 2D NMR experiments can confirm the assignments.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the pentene and diisobutyl groups. The vinyl protons will appear in the downfield region, typically between 4.0 and 6.0 ppm. The protons of the isobutyl groups will show characteristic splitting patterns. For instance, the CH protons will be a multiplet due to coupling with the adjacent CH₂ and CH₃ groups. The terminal methyl protons of the pentene chain will likely appear as a triplet around 0.9 ppm. docbrown.info

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The carbons of the C=C double bond are expected to resonate in the downfield region, typically between 90 and 150 ppm. The carbons of the alkyl chains will appear in the upfield region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would show correlations between adjacent protons, for example, between the vinyl protons and the allylic CH₂ group. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH= | ~4.0-4.5 | ~140-150 |

| =CH-CH₂ | ~5.5-6.0 | ~95-105 |

| =CH-CH₂-CH₂ | ~1.9-2.2 | ~30-35 |

| -CH₂-CH₃ | ~1.3-1.5 | ~20-25 |

| -CH₂-CH₃ | ~0.9 | ~13-15 |

| N-CH₂-CH | ~2.8-3.2 | ~55-65 |

| -CH(CH₃)₂ | ~1.7-2.0 | ~25-30 |

| -CH(CH₃)₂ | ~0.8-1.0 | ~18-22 |

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the vibrational modes of the enamine and alkyl groups.

The most prominent absorption bands would include:

C=C Stretching: A characteristic peak for the carbon-carbon double bond of the enamine is expected in the region of 1650-1600 cm⁻¹. This peak is often stronger in enamines compared to simple alkenes due to the conjugation with the nitrogen lone pair.

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond will appear in the range of 1350-1000 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations for the hydrogens on the double bond are expected in the 1000-650 cm⁻¹ region, providing information about the substitution pattern of the alkene. docbrown.info

C-H Stretching and Bending: The spectrum will also show absorptions for the C-H stretching of both sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively, as well as C-H bending vibrations for the alkyl groups around 1465 cm⁻¹ and 1370 cm⁻¹. nist.gov

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C=C Stretch (Enamine) | 1650 - 1600 |

| C-N Stretch | 1350 - 1000 |

| =C-H Bending (out-of-plane) | 1000 - 650 |

| sp² C-H Stretch | 3100 - 3000 |

| sp³ C-H Stretch | 3000 - 2850 |

| C-H Bending (Alkyl) | 1465 and 1370 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₂₇N), the molecular weight is 197.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 197. The fragmentation pattern is expected to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines. This would lead to the formation of stable iminium ions.

Key predicted fragments include:

Loss of a propyl radical (-CH₂CH₂CH₃) from the pentene chain, resulting in a fragment at m/z 154.

Loss of an isobutyl radical (-CH₂CH(CH₃)₂) from the nitrogen, leading to a fragment at m/z 140.

Alpha-cleavage with loss of a propyl group from the pentene moiety to give a prominent iminium ion.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 197 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₃H₇]⁺ |

| 140 | [M - C₄H₉]⁺ |

Advanced Chromatographic Methods for Purity Assessment and Separation (GC, LC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts from its synthesis.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a suitable method for its analysis. When coupled with a flame ionization detector (FID), GC can be used to determine the purity of a sample. For structural confirmation and identification of impurities, GC coupled with a mass spectrometer (GC-MS) is the method of choice. nih.govresearchgate.net The retention time of the compound would be dependent on the column polarity and temperature program used.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can also be employed, particularly if the enamine is part of a complex mixture or is thermally sensitive. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be effective for its separation. Detection could be achieved using a UV detector, as the C=C-N chromophore should absorb in the UV region, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

X-ray Diffraction Analysis for Solid-State Structural Determination of Enamine Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. While this compound is likely a liquid at room temperature, it might be possible to crystallize it at low temperatures or to form a solid derivative.

Theoretical and Computational Studies of Enamine Systems

Quantum Mechanical (QM) Calculations of Electronic Properties and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1-(N,N-Diisobutylamino)-1-pentene. These methods, particularly Density Functional Theory (DFT), allow for the precise calculation of electronic properties and reactivity descriptors that govern the compound's chemical behavior.

The characteristic reactivity of enamines stems from the delocalization of the nitrogen atom's lone pair of electrons into the carbon-carbon double bond. This delocalization enhances the electron density at the β-carbon, rendering it highly nucleophilic. QM calculations can quantify this by determining atomic charges and mapping the molecule's electrostatic potential. For this compound, the β-carbon would exhibit a significant negative partial charge, identifying it as the principal site for electrophilic attack.

Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO energy correlates with the molecule's nucleophilicity, while the LUMO energy relates to its electrophilicity. In this compound, the HOMO is centered on the C=C-N moiety, with substantial contributions from the β-carbon and the nitrogen atom. A higher HOMO energy signifies a more potent nucleophile.

Table 1: Illustrative Calculated Electronic Properties for a Model Enamine System Note: These values are representative for a general enamine and would require specific computation for this compound.

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -5.7 eV | Indicates a strong capacity for electron donation (nucleophilicity). |

| LUMO Energy | 2.2 eV | Suggests susceptibility to attack by strong electrophiles. |

| HOMO-LUMO Gap | 7.9 eV | Reflects the overall chemical stability of the molecule. |

| Partial Charge on β-Carbon | -0.48 | Confirms a high electron density, making it the primary nucleophilic site. |

| Dipole Moment | 1.6 D | Indicates a molecule with a notable separation of charge. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful instrument for dissecting the intricate pathways of enamine reactions. By simulating reactions such as the alkylation or acylation of this compound, researchers can map out the complete reaction coordinate, including the identification of transient intermediates and high-energy transition states.

These computational models can calculate the activation energies for various potential reaction pathways, thereby explaining the observed product distributions. For instance, during the alkylation of an enamine, the electrophile can theoretically attack either the carbon or the nitrogen atom. Computational analysis can determine the energy barriers for both C-alkylation and N-alkylation. Typically, C-alkylation is found to be the kinetically favored pathway due to a lower activation energy barrier, resulting in the formation of a new carbon-carbon bond. The geometry of the transition state is a critical determinant of the stereochemical outcome of the reaction. By locating and analyzing the transition state structure on the potential energy surface, it becomes possible to understand how substituents on both the enamine and the electrophile guide the trajectory of approach and, consequently, the stereochemistry of the final product.

Prediction of Regio- and Stereoselectivity in Enamine Reactions

A significant advantage of applying computational chemistry to enamine reactions is the ability to predict both regioselectivity and stereoselectivity. For an unsymmetrical enamine like this compound, reactions with electrophiles can yield multiple regioisomeric products.

Computational models can forecast the most probable site of electrophilic attack. By comparing the relative energies of the potential intermediates or transition states, the major regioisomer can be reliably identified. In the case of this compound, electrophilic attack is consistently predicted to occur at the electron-rich β-carbon.

Furthermore, when a reaction has the potential to create a new stereocenter, computational methods can predict the resulting diastereomeric or enantiomeric excess. This is accomplished by modeling the transition states that lead to the different stereoisomers. The energy difference between these competing transition states, which can be as small as a few kilocalories per mole, dictates the product ratio. The substantial steric bulk of the diisobutylamino group in this compound is expected to play a decisive role in controlling the facial selectivity of the electrophilic attack, favoring approach from the less sterically hindered side.

Conformational Analysis and Steric Effects of Substituents on Enamine Geometry

The three-dimensional shape and conformational preferences of an enamine are crucial factors that influence its reactivity. Computational methods are employed to conduct thorough conformational analyses of this compound.

For maximum delocalization of the nitrogen lone pair, the C=C-N system of an enamine prefers a planar geometry to allow for effective p-orbital overlap. However, steric repulsion between the substituents on the nitrogen and those on the double bond can force the molecule to deviate from this ideal planarity. In this compound, the bulky isobutyl groups are likely to induce some degree of twisting around the C-N bond to alleviate steric strain.

A computational conformational search can identify the most stable conformers and quantify the energy barriers to rotation around the single bonds. This information is essential for a complete understanding of how the enamine's shape directs its reactivity, especially in stereoselective reactions where the trajectory of the incoming electrophile is governed by the steric landscape of the molecule. The steric hindrance presented by the diisobutyl groups can effectively shield one face of the double bond, leading to a pronounced preference for electrophilic attack from the more accessible face.

Emerging Research Directions and Future Perspectives

Innovations in Catalytic Asymmetric Transformations Utilizing Enamines

Enamine catalysis stands as a powerful tool for constructing strategic carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. researchgate.net The core principle involves the reversible reaction of a carbonyl compound, like pentanal, with a secondary amine, such as diisobutylamine (B89472), to form a nucleophilic enamine intermediate, in this case, 1-(N,N-diisobutylamino)-1-pentene. This transiently generated enamine then reacts with various electrophiles. acs.org This process is a cornerstone of organocatalysis, which utilizes small organic molecules as catalysts, offering an alternative to traditional metal-based or enzymatic catalysts. researchgate.netfrontiersin.org

Recent innovations are focused on several key areas:

Novel Catalyst Development: While proline and its derivatives have been central to enamine catalysis, the focus is expanding to new catalyst scaffolds. ingentaconnect.com The design of chiral bifunctional secondary amine catalysts that possess both a nucleophilic amine site and other functional groups (e.g., hydrogen-bond donors) is a significant area of research. nih.gov These catalysts, such as diarylprolinol silyl (B83357) ethers, create a well-defined chiral environment to achieve high enantioselectivity. nobelprize.org

Expanding Reaction Scope: Researchers are continuously broadening the types of asymmetric transformations possible through enamine catalysis. researchgate.net This includes not only aldol (B89426) and Michael reactions but also more challenging reactions like the α-alkylation of aldehydes. acs.org

Multicatalytic Strategies: A frontier in this field is the combination of enamine catalysis with other catalytic modes, such as photoredox or hydrogen atom transfer (HAT) catalysis. frontiersin.org This synergistic approach allows for novel transformations that are not achievable with a single catalyst system, enabling the synthesis of complex molecules like α-chiral bicyclo[1.1.1]pentanes (BCPs). frontiersin.org

The table below illustrates the yields and enantiomeric excess (ee) achieved in various proline-catalyzed asymmetric reactions, highlighting the effectiveness of enamine catalysis.

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Michael Reaction | 4-Hydroxy-prolinamide alcohol | Up to 98% ee | researchgate.net |

| Direct Aldol Reaction | 4-Hydroxy-prolinamide alcohol | Up to >99% ee | researchgate.net |

| Mannich Reaction | Proline | Good yields | High selectivity |

| α-Alkylation of Aldehydes | Proline-based tripeptide | Good yields | Up to 91% ee |

Design and Synthesis of Novel Enamine-Derived Reagents and Catalysts

The inherent reactivity of enamines like this compound makes them valuable starting points for creating new chemical tools. Research in this area is advancing on two main fronts: stoichiometric reagents and novel catalyst design.

Historically, pre-formed, stoichiometric enamines were widely used as reliable enolate equivalents for reactions like alkylations and acylations. ingentaconnect.comwikipedia.org However, the drive for more atom-economical and catalytic processes has shifted the focus.

Current research emphasizes the design of sophisticated organocatalysts that generate enamines in situ. Key design strategies include:

Bifunctional Catalysts: Creating catalysts with multiple functional groups that work in concert. nih.gov For example, 1,3-diamine-derived catalysts have been designed where primary and tertiary amine groups cooperate to facilitate highly regio- and enantioselective Mannich reactions. acs.org

Immobilized Catalysts: Supporting organocatalysts on solid materials like polymers or ionic liquids. This facilitates easier separation of the catalyst from the reaction products and allows for catalyst recycling, a key aspect of green chemistry. researchgate.net

Novel Synthetic Routes to Enamines: While the classic condensation of an aldehyde/ketone with a secondary amine is standard, new methods are being explored. wikipedia.org For instance, the dehydrogenation of tertiary amines using a "pincer-ligated" iridium catalyst presents a novel route to enamine synthesis. rsc.orgresearchwithrutgers.com

Integration of Enamine Chemistry into Sustainable and Green Synthetic Methodologies

Enamine chemistry, particularly within the framework of organocatalysis, is inherently aligned with the principles of green chemistry. rsc.org This synergy is driving its integration into more sustainable synthetic practices. rsc.org

Key sustainable advantages of enamine-mediated organocatalysis include:

Metal-Free Catalysis: It avoids the use of often toxic and expensive heavy metals, reducing environmental impact and contamination of the final products. researchgate.netnobelprize.org

Mild Reaction Conditions: Many enamine-catalyzed reactions proceed efficiently at or near room temperature and atmospheric pressure, lowering energy consumption. rsc.org

High Atom Economy: Organocatalytic reactions, including those involving enamines, often proceed with high atom economy, minimizing the generation of stoichiometric waste byproducts. rsc.org

Solvent-Free and Alternative Solvent Systems: Research is actively pursuing solvent-free reaction conditions, for example, by using ball milling techniques which can achieve quantitative conversion in minutes without any catalyst or base. organic-chemistry.org Additionally, the development of catalysts that function in greener solvents like water is a major goal. researchgate.netresearchgate.net

Scalability and Flow Chemistry: Efforts are underway to make organocatalytic processes more suitable for large-scale industrial applications. rsc.org Combining robust immobilized catalysts with continuous flow reactors allows for scaling up enantioselective reactions from milligram to multi-decagram scales without degradation of the catalyst. rsc.org

Exploration of Enamine Functionality in Interdisciplinary Fields

The unique properties and reactivity of the enamine functional group are being leveraged in fields beyond traditional organic synthesis, notably in materials science and chemical biology.

Materials Science: Enamines can serve as versatile building blocks for the synthesis of functional polymers and materials. The carbon-carbon double bond can participate in polymerization reactions, while the nitrogen atom can be functionalized to impart specific properties. For instance, enamines can be incorporated into polymer backbones to create materials with tailored electronic or optical characteristics. They can also be used in the synthesis of complex heterocyclic structures, such as polysubstituted pyridines, which are important in materials and pharmaceutical chemistry. mdpi.com

Chemical Biology: Enamine chemistry is proving to be a valuable tool for studying and manipulating biological systems.

Bioconjugation: The mild conditions and selectivity of enamine-based reactions make them suitable for the site-specific modification of biomolecules like proteins. nih.gov This can be used to attach fluorescent probes for imaging or to link drug molecules to a protein for targeted delivery.

Metabolic Research: Enamines and their tautomeric imine counterparts are reactive intermediates in numerous metabolic pathways, such as amino acid metabolism. nih.gov Studying their reactivity helps to understand cellular processes and the role of enzymes, like those in the RidA protein family, which manage the levels of these reactive metabolites to prevent cellular damage. nih.gov

Biomimetic Catalysis: Nature utilizes enamine intermediates in enzymes called aldolases to form carbon-carbon bonds. acs.org The principles of organocatalysis, which mimic these biological systems, provide insights into enzymatic mechanisms and inspire the design of artificial enzymes. nobelprize.org

Q & A

Q. How can spectroscopic techniques distinguish 1-pentene from its structural isomers?

Methodological Answer: 1-Pentene can be differentiated using:

- IR Spectroscopy : The C=C bond in 1-pentene generates a peak at 1650 cm⁻¹ , absent in saturated alkanes. sp² C–H stretching vibrations appear at 3150–3000 cm⁻¹ .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of ethylene or methyl groups) provide structural clues. Holmes & Lossing (1983) documented fragmentation mechanisms specific to alkenes .

- Gas Chromatography (GC) : Retention times and co-elution with standards (e.g., ASTM D-1319 calibration mixtures) confirm purity .

Q. What safety protocols are critical for handling 1-pentene in laboratory settings?

Methodological Answer: Key protocols include:

- Ventilation : Use fume hoods to prevent vapor accumulation (flash point: -51°C ) .

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and eye protection .

- Storage : Seal containers under inert gas (N₂/Ar) at <20°C to avoid autoignition (critical temperature: 201°C ) .

- Spill Management : Neutralize with dry sand; avoid water due to immiscibility .

Q. What synthetic routes are available for 1-pentene, and how are they optimized?

Methodological Answer: Common methods:

- Petroleum Cracking : Fractional distillation of C₅ hydrocarbons from steam-cracked petroleum .

- Grignard Reaction : Reacting allyl bromide with ethylmagnesium bromide in anhydrous ether .

Optimization Tips : - Use high-purity reagents to minimize byproducts (e.g., 2-pentene).

- Monitor reaction temperature to prevent isomerization .

Q. How are key physical properties (e.g., boiling point, vapor pressure) experimentally determined?

Methodological Answer:

Q. How is 1-pentene analyzed quantitatively in complex mixtures?

Methodological Answer:

- Gas Chromatography (GC) : Use flame ionization detection (FID) with a DB-5 column. Calibrate with standards (e.g., 33.33% v/v 1-pentene in N₂) .

- NMR Spectroscopy : ¹³C NMR detects unique chemical shifts (e.g., terminal alkene carbons at 114–115 ppm ) .

Advanced Research Questions

Q. How does co-adsorption with CO or 2-butyne alter the conformation of 1-pentene on γ-Al₂O₃ surfaces?

Methodological Answer:

Q. How do computational models address discrepancies in thermodynamic data for 1-pentene?

Methodological Answer: Discrepancies in enthalpy of vaporization (ΔvapH) arise from experimental conditions. For example:

| Source | ΔvapH (kJ/mol) | Method |

|---|---|---|

| NIST WebBook | 26.3 | Clausius-Clapeyron fit |

| Holmes & Lossing | 25.8 | Mass spectrometry |

| Zhang et al. | 27.1 | Calorimetry |

Resolution : United-atom force fields (e.g., Nath et al.’s model) adjust torsion angles and Lennard-Jones parameters to match orthobaric density data .

Q. What mechanisms govern 1-pentene’s oxidation in pre-ignition studies?

Methodological Answer:

Q. How do lateral interactions affect 1-pentene’s adsorption kinetics on catalytic surfaces?

Methodological Answer:

Q. What methodological challenges arise in reconciling experimental and simulated phase behavior data?

Methodological Answer:

- Challenge : Simulated orthobaric densities for 1-pentene deviate by 2–5% from experimental values .

- Solution : Refine force fields using hybrid Monte Carlo/molecular dynamics (MC/MD) to better capture van der Waals interactions .

Data Contradiction Analysis Example

Issue : Conflicting reports on 1-pentene’s acute toxicity (LC₅₀: 175,000 mg/m³ in rats vs. 180,000 mg/m³ in mice ).

Resolution : Species-specific metabolic pathways (e.g., murine cytochrome P450 efficiency) account for variance. Use interspecies scaling factors for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.